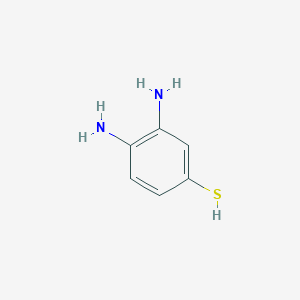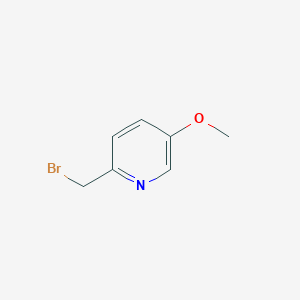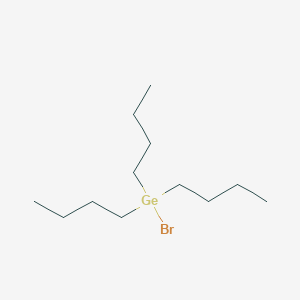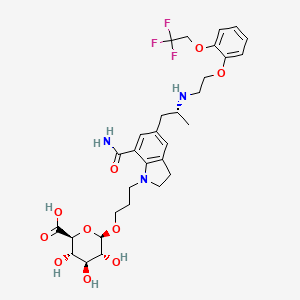
1-Benzhydryl-N,N-dimethylazetidin-3-amine
Descripción general
Descripción
1-Benzhydryl-N,N-dimethylazetidin-3-amine, also known by its chemical formula C18H22N2 , is a compound with a molecular weight of 266.38 g/mol . Its structure consists of a benzhydryl group attached to a dimethylazetidin-3-amine moiety. The compound exhibits interesting pharmacological properties and has been studied for various applications.
Synthesis Analysis
The synthesis of 1-Benzhydryl-N,N-dimethylazetidin-3-amine involves several steps. While I don’t have specific details on the synthetic route, it likely includes reactions such as amination , cyclization , and alkylation . Researchers have explored different synthetic pathways to obtain this compound, aiming for high yields and purity.
Molecular Structure Analysis
The molecular structure of 1-Benzhydryl-N,N-dimethylazetidin-3-amine reveals its intricate arrangement of atoms. The benzhydryl group contributes to its aromatic character, while the azetidin-3-amine ring imparts rigidity. The presence of nitrogen atoms suggests potential interactions with biological targets.
Chemical Reactions Analysis
1-Benzhydryl-N,N-dimethylazetidin-3-amine can participate in various chemical reactions. These may include oxidation , reduction , and functional group transformations . Researchers have investigated its reactivity profile to understand its behavior under different conditions.
Physical And Chemical Properties Analysis
- Physical Properties :
- Appearance : 1-Benzhydryl-N,N-dimethylazetidin-3-amine is likely a white to off-white crystalline solid .
- Melting Point : The compound’s melting point provides insight into its stability and purity.
- Solubility : Understanding its solubility in various solvents is crucial for formulation and administration.
- Chemical Properties :
- Stability : Investigating its stability under different conditions (e.g., temperature, pH) is essential.
- Reactivity : Assessing its reactivity with other chemicals helps predict potential interactions.
Safety And Hazards
1-Benzhydryl-N,N-dimethylazetidin-3-amine’s safety profile is critical. Researchers must evaluate its toxicity , irritation potential , and environmental impact . Proper handling, storage, and disposal protocols are essential.
Direcciones Futuras
Future research should focus on:
- Biological Activity : Investigating its pharmacological effects and potential therapeutic applications.
- Structural Modifications : Designing analogs with improved properties.
- Formulation Development : Creating suitable dosage forms for clinical use.
Propiedades
IUPAC Name |
1-benzhydryl-N,N-dimethylazetidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2/c1-19(2)17-13-20(14-17)18(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,17-18H,13-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWCKPGXZMZCXJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40440446 | |
| Record name | 1-BENZHYDRYL-N,N-DIMETHYLAZETIDIN-3-AMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40440446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzhydryl-N,N-dimethylazetidin-3-amine | |
CAS RN |
55438-79-4 | |
| Record name | 1-BENZHYDRYL-N,N-DIMETHYLAZETIDIN-3-AMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40440446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![(3aR,4S,5R,6aS)-4-(hydroxymethyl)-5-phenylmethoxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B1600242.png)


